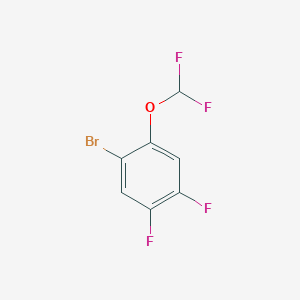

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-2-(difluoromethoxy)-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)5(10)2-6(3)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOOZEZKVMRMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis and Characterization of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene: A Guide for Advanced Chemical R&D

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene, a fluorinated aromatic compound of significant interest in the pharmaceutical and materials science sectors. The document outlines the strategic importance of this molecule, a proposed synthetic pathway based on established chemical principles, and a comprehensive characterization protocol. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical insights into the synthesis and analysis of this valuable chemical building block.

Introduction: The Growing Importance of Fluorinated Aromatics

Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased bioavailability, and modulated electronic characteristics, make fluorinated building blocks highly sought after. 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (CAS No. 1242258-46-3) is a prime example of such a strategic intermediate.[1] Its trifluorinated benzene core, combined with a reactive bromine handle, offers a versatile platform for the synthesis of complex molecular architectures. The difluoromethoxy group, in particular, is a bioisostere for other functional groups and can significantly improve the pharmacokinetic profile of a drug candidate.[1] This guide will provide a comprehensive overview of a proposed synthesis and the essential characterization techniques for this compound.

Proposed Synthetic Strategy: A Multi-step Approach

The overall strategy focuses on the sequential introduction of the necessary functional groups onto the benzene ring, culminating in the target molecule. The key transformations include the formation of a phenol, introduction of the difluoromethoxy group, and a regioselective bromination.

Caption: Proposed synthetic workflow for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

Step 1: Synthesis of 3,4-Difluorophenol from 3,4-Difluoroaniline

The initial step involves the conversion of 3,4-difluoroaniline to 3,4-difluorophenol. This transformation is typically achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

Causality: The diazotization of anilines is a robust and widely used method for introducing a variety of functional groups onto an aromatic ring. The resulting diazonium salt is a versatile intermediate that can be converted to a phenol by heating in an aqueous acidic solution.

Experimental Protocol (Adapted from general diazotization procedures): [2]

-

In a reaction vessel, carefully dissolve 3,4-difluoroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid) under cooling in an ice bath.

-

Maintain the temperature between 0-5 °C and slowly add a solution of sodium nitrite in water dropwise. The completion of the diazotization can be monitored using starch-iodide paper.

-

The resulting diazonium salt solution is then carefully heated to facilitate the hydrolysis to 3,4-difluorophenol.

-

The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Further purification can be achieved by distillation or column chromatography.

Step 2: Synthesis of 1-(Difluoromethoxy)-3,4-difluorobenzene

The introduction of the difluoromethoxy group is a key step. This is typically achieved by reacting the corresponding phenol with a source of difluorocarbene, often generated from chlorodifluoromethane.

Causality: The reaction of a phenol with chlorodifluoromethane in the presence of a base is a common and effective method for the synthesis of difluoromethoxy-substituted aromatics. The phenoxide, being a strong nucleophile, attacks the chlorodifluoromethane.

Experimental Protocol (Adapted from analogous difluoromethylation reactions): [3]

-

In a suitable pressure-rated reaction vessel, dissolve 3,4-difluorophenol and a base (e.g., sodium hydroxide or potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Cool the mixture and carefully introduce chlorodifluoromethane gas.

-

The reaction is then heated under pressure. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation.

Step 3: Synthesis of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

The final step is the regioselective bromination of the 1-(difluoromethoxy)-3,4-difluorobenzene intermediate. The directing effects of the existing substituents will determine the position of the incoming bromine atom. The difluoromethoxy group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing. The bromine will likely be introduced at the position ortho to the difluoromethoxy group and meta to the two fluorine atoms.

Causality: Electrophilic aromatic substitution, such as bromination, is a fundamental reaction in aromatic chemistry. The choice of brominating agent and reaction conditions can be tuned to achieve the desired regioselectivity. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.[4]

Experimental Protocol (Adapted from aromatic bromination procedures): [4][5]

-

Dissolve 1-(difluoromethoxy)-3,4-difluorobenzene in a suitable solvent (e.g., a chlorinated solvent or a strong acid like sulfuric acid).

-

Add the brominating agent, such as N-Bromosuccinimide or liquid bromine, portion-wise at a controlled temperature. A Lewis acid catalyst (e.g., iron(III) bromide) may be required when using liquid bromine.

-

The reaction is stirred until completion, as monitored by GC or TLC.

-

The reaction is then quenched, and the product is isolated by extraction.

-

The crude product is purified to yield 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

Purification and Characterization

The purity of the final compound is critical for its use in research and development. A combination of purification and analytical techniques is employed to ensure the desired quality.[1]

Purification Techniques

| Technique | Purpose | Typical Conditions |

| Distillation | Removal of volatile impurities and isolation of the pure compound. | Boiling point ~145–150°C under reduced pressure.[1] |

| Chromatography | Purification based on polarity. | Silica gel column with a hexane/ethyl acetate eluent mixture.[1] |

| Recrystallization | To obtain a highly pure crystalline solid. | Solvents such as ethanol or acetonitrile can be used.[1] |

Analytical Characterization

A suite of analytical methods is used to confirm the structure and purity of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

Caption: A typical analytical workflow for the characterization of the target compound.

Physicochemical Properties:

| Property | Value |

| CAS Number | 1242258-46-3 |

| Molecular Formula | C₇H₃BrF₄O[1] |

| Molecular Weight | 259.00 g/mol [1] |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling to the fluorine atoms. The difluoromethoxy group will exhibit a characteristic triplet.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with characteristic C-F couplings.

-

¹⁹F NMR: The fluorine NMR is a critical tool for confirming the structure, with distinct signals for the aromatic fluorines and the difluoromethoxy group, showing characteristic couplings.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-F, C-O, and C-Br bonds, as well as the aromatic C-H and C=C stretching vibrations.

Applications in Research and Development

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is a valuable building block in several areas of chemical research:

-

Pharmaceutical Synthesis: It serves as a key intermediate for the synthesis of novel drug candidates. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecules.[1] The fluorine and difluoromethoxy groups can enhance the biological activity and pharmacokinetic properties of the final compound.

-

Agrochemicals: The unique substitution pattern of this molecule makes it a useful precursor for the development of new pesticides and herbicides.[1]

-

Materials Science: The incorporation of this fluorinated moiety into polymers and liquid crystals can lead to materials with enhanced thermal stability and desirable electronic properties.[1]

Safety and Handling

As with all halogenated aromatic compounds, 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is a strategically important fluorinated building block with significant potential in drug discovery and materials science. While a specific published synthesis is not widely available, a logical and feasible synthetic route can be proposed based on established chemical transformations. The comprehensive characterization of this compound using a combination of spectroscopic and chromatographic techniques is essential to ensure its quality for research and development applications. This guide provides a foundational understanding for scientists and researchers working with this and similar advanced chemical intermediates.

References

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

SpectraBase. (n.d.). 1,2-Dibromo-4,5-difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

-

PubChem. (n.d.). 1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene. Retrieved January 19, 2026, from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

-

PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 1,4-Dibromo-2,5-difluorobenzene - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]

-

Fisher Scientific. (n.d.). 1-Bromo-3,4-difluorobenzene 98.0+%, TCI America™. Retrieved January 19, 2026, from [Link]

-

PubMed. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Retrieved January 19, 2026, from [Link]

-

Chemsrc. (n.d.). 1-Bromo-2,5-difluorobenzene. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 4. 1-Bromo-2,5-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene: A Predictive and Interpretive Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (CAS 1242258-46-3). In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from structurally analogous compounds, to forecast the spectral features of this complex fluorinated aromatic molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a robust framework for the identification and characterization of this compound, thereby facilitating its application in synthetic chemistry and materials science.

Introduction

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The unique combination of a bromine atom, a difluoromethoxy group, and two additional fluorine substituents on the benzene ring provides multiple reactive sites and imparts distinct physicochemical properties. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine-containing moieties can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

An in-depth understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and quality control. This guide presents a comprehensive, predicted spectroscopic profile, including ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, to aid researchers in their synthetic and analytical endeavors.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is presented below, with atom numbering for the purpose of spectroscopic assignment.

Caption: Molecular structure of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two aromatic protons and one signal for the proton of the difluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.3 - 7.6 | Doublet of triplets (dt) or complex multiplet | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-6 |

| 7.0 - 7.3 | Doublet of doublets (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-3 |

| 6.8 - 7.1 | Triplet (t) | J(H,F) ≈ 70-75 | H-7 (-OCHF₂) |

The chemical shifts are predicted based on the deshielding effects of the electronegative halogen and oxygen atoms. The proton of the difluoromethoxy group (H-7) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms, with a characteristically large coupling constant. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals. The chemical shifts are influenced by the nature of the directly attached atoms and the substitution pattern on the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 145 - 155 | Doublet of doublets (dd) | C-4, C-5 |

| 135 - 145 | Triplet (t) | C-2 |

| 120 - 130 | Singlet or small doublet | C-6 |

| 115 - 125 | Triplet (t) | C-7 (-OCHF₂) |

| 110 - 120 | Doublet (d) | C-3 |

| 100 - 110 | Singlet or small doublet | C-1 |

The carbons directly bonded to fluorine (C-4, C-5) will show large one-bond C-F coupling constants. The carbon of the difluoromethoxy group (C-7) will appear as a triplet with a large coupling constant. The ipso-carbon attached to bromine (C-1) is expected to be shifted upfield due to the "heavy atom effect".[1]

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | | -80 to -95 | Doublet (d) | J(F,H) ≈ 70-75 | -OCHF₂ | | -130 to -145 | Multiplet | | F-4, F-5 |

The two fluorine atoms of the difluoromethoxy group are expected to be equivalent and will appear as a doublet due to coupling with the geminal proton. The aromatic fluorine atoms will show complex multiplets due to fluorine-fluorine and fluorine-proton couplings.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1300 - 1000 | C-F stretch (strong) |

| 1250 - 1000 | C-O stretch |

| 1100 - 1000 | C-Br stretch |

| 900 - 675 | Aromatic C-H bend (out-of-plane) |

The most intense bands are expected to be in the 1300-1000 cm⁻¹ region, corresponding to the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 258/260 | Molecular ion (M⁺) peak with characteristic 1:1 isotopic pattern for bromine. |

| 207/209 | [M - OCHF₂]⁺ |

| 179/181 | [M - Br]⁺ |

| 128 | [M - Br - OCHF₂]⁺ |

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak with the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways would involve the loss of the difluoromethoxy group and the bromine atom.

Experimental Protocols for Spectroscopic Analysis

For the acquisition of high-quality spectroscopic data for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[3]

-

¹H NMR : Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR : Acquire a proton-decoupled ¹⁹F spectrum. Ensure a wide spectral width to encompass all fluorine signals.

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction : Introduce the sample via a suitable method such as direct infusion or gas chromatography (GC-MS).

-

Ionization : Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) if the molecular ion is not stable under EI conditions.

-

Mass Analysis : Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-350).

Conclusion

This guide provides a comprehensive predicted spectroscopic profile of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene. The detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data serves as a foundational reference for the unambiguous identification and characterization of this important synthetic building block. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectral data. As experimental data becomes publicly available, this predictive guide can be validated and refined.

References

- BLDpharm. 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

- Guidechem. 1-bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

- PubChem. 1-Bromo-2,4-difluorobenzene.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- The Royal Society of Chemistry.

- Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

An In-depth Technical Guide to 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (CAS No. 1242258-46-3), a highly functionalized and versatile fluorinated aromatic building block. The strategic incorporation of a bromine atom, a difluoromethoxy group, and two additional fluorine atoms on the benzene ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document will delve into the known and predicted physicochemical properties of this compound, its chemical reactivity, potential synthetic pathways, and its applications, with a particular focus on its utility in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide will leverage data from structurally similar analogs to provide valuable insights for researchers.

Introduction: The Strategic Value of Fluorination in Molecular Design

The introduction of fluorine and fluorine-containing moieties into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1] The difluoromethoxy (-OCF₂H) group, in particular, has gained significant attention as a bioisostere for hydroxyl, methoxy, and thiol groups. Its unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability makes it a highly desirable functional group in medicinal chemistry. 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene emerges as a key building block that combines the advantageous properties of the difluoromethoxy group with the synthetic versatility of a polyfluorinated bromobenzene scaffold.

This guide aims to serve as a foundational resource for scientists interested in utilizing this compound. We will explore its structural features, predict its physical and chemical characteristics, discuss its likely reactivity patterns, and propose synthetic strategies. Furthermore, we will highlight its potential applications, empowering researchers to leverage this unique molecule in their synthetic endeavors.

Molecular Structure and Identification

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene possesses a distinct substitution pattern on the benzene ring that dictates its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene | N/A |

| CAS Number | 1242258-46-3 | [2][3][4] |

| Molecular Formula | C₇H₃BrF₄O | [2] |

| Molecular Weight | 259.00 g/mol | [5] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)Br)OC(F)F | [2] |

| InChI | InChI=1S/C7H3BrF4O/c8-3-1-4(9)5(10)2-6(3)13-7(11)12/h1-2,7H | [2] |

| InChIKey | HHOOZEZKVMRMNP-UHFFFAOYSA-N | [2] |

digraph "1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; O [label="O", fontcolor="#EA4335"]; C7 [label="C"]; H [label="H"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; F3 [label="F", fontcolor="#34A853"]; F4 [label="F", fontcolor="#34A853"]; H_arom1 [label="H"]; H_arom2 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- Br; C2 -- O; O -- C7; C7 -- H; C7 -- F1; C7 -- F2; C4 -- F3; C5 -- F4; C3 -- H_arom1; C6 -- H_arom2;

}

Caption: Chemical structure of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

Physicochemical Properties: Known and Predicted

Table of Predicted and Analog-Based Physical Properties

| Property | Predicted/Analog-Based Value | Basis for Prediction/Analogy | Source (Analog) |

| Physical State | Colorless to light yellow liquid | Based on similar bromodifluorobenzene derivatives. | [6] |

| Melting Point | Low, likely below 0 °C | Structurally similar 1-bromo-2,4-difluorobenzene has a melting point of -4 °C.[7] | [7] |

| Boiling Point | Estimated to be in the range of 180-210 °C | 1-Bromo-4-(difluoromethoxy)benzene has a boiling point of 205.4±30.0 °C.[8] The additional fluorine atoms in the target molecule may slightly alter this. | [8] |

| Density | Estimated to be around 1.7 - 1.8 g/cm³ | Similar polyhalogenated benzenes exhibit densities in this range. For example, 1-bromo-2,4-difluorobenzene has a density of 1.708 g/mL.[7] | [7] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons) | General characteristic of halogenated aromatic compounds. | N/A |

Chemical Properties and Reactivity

The chemical reactivity of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is governed by the interplay of its functional groups.

-

The Bromine Atom: The carbon-bromine bond is the primary site for a variety of synthetic transformations. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is amenable to the formation of organometallic reagents (e.g., Grignard or organolithium reagents) and participation in a wide array of metal-catalyzed cross-coupling reactions.

-

The Difluoromethoxy Group: This group is a moderate electron-withdrawing group, which influences the electron density of the aromatic ring. It is generally stable under many reaction conditions.

-

The Aromatic Fluorine Atoms: The two fluorine atoms on the benzene ring are strongly electron-withdrawing, further activating the aromatic system towards nucleophilic attack. They also contribute to the metabolic stability of molecules derived from this building block.

Key Reactions and Synthetic Utility

This molecule is a valuable precursor for the synthesis of more complex structures, primarily through reactions involving the bromine atom.

-

Cross-Coupling Reactions: 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is an ideal substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of derivatives.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the fluorine and difluoromethoxy substituents, facilitates SNAr reactions. The bromine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates.[5]

-

Formation of Organometallic Reagents: The bromine atom can be converted into an organolithium or Grignard reagent, which can then be used in reactions with various electrophiles.

Caption: Key synthetic transformations of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

Proposed Synthetic Protocol

A specific, peer-reviewed synthesis protocol for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is not detailed in the searched literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar fluorinated aromatic compounds. A likely precursor would be a difluorinated phenol, which can then be brominated and subsequently difluoromethylated.

Hypothetical Synthesis Workflow

Caption: A plausible synthetic workflow for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

Disclaimer: This proposed protocol is hypothetical and would require experimental validation and optimization. Appropriate safety precautions must be taken when handling all reagents, especially brominating and difluoromethylating agents.

Applications in Research and Development

The unique structural features of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene make it a highly attractive building block in several areas of chemical research and development.

Pharmaceutical and Medicinal Chemistry

The primary application of this compound lies in the synthesis of novel drug candidates. The difluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of a molecule.[5] The polyfluorinated benzene ring can also contribute to improved binding affinity and selectivity for biological targets.[2] This building block is particularly relevant for the development of therapeutics where the modulation of lipophilicity and metabolic fate are critical.

Agrochemicals

Similar to its utility in pharmaceuticals, the incorporation of the 1-Bromo-2-(difluoromethoxy)-4,5-difluorophenyl moiety into agrochemicals such as herbicides and insecticides can enhance their efficacy and environmental persistence.[5]

Materials Science

The presence of multiple fluorine atoms can impart desirable properties to advanced materials. This compound can serve as an intermediate in the synthesis of liquid crystals, polymers, and organic electronic materials, where properties like thermal stability, chemical resistance, and specific electronic characteristics are sought.[5]

Safety, Handling, and Storage

A comprehensive Safety Data Sheet (SDS) for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is not widely available. However, based on the data for structurally similar compounds such as other brominated and fluorinated benzenes, the following precautions should be considered:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Hazards: Based on analogs, this compound may be a skin, eye, and respiratory tract irritant. It may also be flammable.

Researchers must consult the supplier-specific SDS before handling this compound and perform a thorough risk assessment.

Conclusion

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is a valuable and highly functionalized building block with significant potential in drug discovery, agrochemical synthesis, and materials science. Its unique combination of a reactive bromine handle, a property-modulating difluoromethoxy group, and a stabilizing polyfluorinated aromatic ring offers chemists a powerful tool for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is currently sparse in the public domain, this guide provides a solid foundation of its known identifiers, predicted properties, and likely reactivity based on the established chemistry of analogous compounds. As research in fluorine chemistry continues to expand, the utility and applications of such specialized reagents are expected to grow, making 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene a compound of increasing interest to the scientific community.

References

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. guidechem.com [guidechem.com]

- 3. 1242258-46-3|1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-ブロモ-2,4-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. innospk.com [innospk.com]

An In-Depth Technical Guide to 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (CAS No. 1242258-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene, a fluorinated aromatic compound with the CAS number 1242258-46-3. This document delves into the chemical and physical properties of this versatile building block, its significant applications in medicinal chemistry—particularly in the design and synthesis of kinase inhibitors—and materials science. Furthermore, this guide outlines key suppliers for procurement and details critical safety information for proper handling and use in a laboratory setting. The strategic incorporation of the difluoromethoxy group and multiple fluorine atoms imparts unique electronic properties and metabolic stability to molecules derived from this compound, making it a valuable tool for researchers in drug discovery and materials science.

Introduction: The Strategic Advantage of Fluorination in Chemical Synthesis

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is a prime example of a strategically designed building block that leverages these advantages. The presence of a difluoromethoxy group (-OCHF₂) and additional fluorine atoms on the benzene ring creates a unique electronic environment, enhancing metabolic stability and modulating the acidity of neighboring protons. This makes it an invaluable intermediate for the synthesis of complex and high-value molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is crucial for its effective use in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

| Property | Value | Source |

| CAS Number | 1242258-46-3 | - |

| Molecular Formula | C₇H₃BrF₄O | - |

| Molecular Weight | 259.00 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or solid | General observation for similar compounds |

| Boiling Point | Data not available for the specific compound. Related compounds like 1-Bromo-2,4-difluorobenzene have a boiling point of 145-146 °C. | - |

| Melting Point | Data not available for the specific compound. Related compounds like 1-Bromo-2,4-difluorobenzene have a melting point of -4 °C. | - |

| Density | Data not available for the specific compound. Related compounds like 1-Bromo-4-(difluoromethoxy)benzene have a density of 1.6±0.1 g/cm³.[1] | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. | General chemical principles |

Synthesis and Reactivity

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

The reactivity of this compound is dominated by the presence of the bromine atom, which can readily participate in a variety of cross-coupling reactions. This makes it an excellent substrate for introducing the difluoromethoxy-difluorophenyl moiety into a target molecule.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to form C-C bonds.

-

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is as a key building block in the synthesis of novel pharmaceutical compounds, particularly kinase inhibitors.

The Role of the Difluoromethoxy Group in Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. The difluoromethoxy group is often incorporated into kinase inhibitors for several strategic reasons:

-

Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethoxy group less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be crucial for optimizing binding interactions with the target protein.

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

-

Conformational Effects: The difluoromethoxy group can influence the conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

Signaling Pathways and Therapeutic Targets

Molecules synthesized using 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene are often designed to target specific signaling pathways implicated in disease. For example, many kinase inhibitors target pathways such as:

-

MAPK/ERK Pathway: Crucial for cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: A key regulator of cell growth, metabolism, and survival.

-

VEGFR Signaling Pathway: Involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth.

Sources

A Technical Guide to the Reactivity Profile of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (CAS No. 1242258-46-3). Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the molecule's key chemical behaviors, focusing on palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and metallation reactions. By examining the interplay of the bromo, difluoromethoxy, and fluoro substituents, this guide offers predictive insights and actionable protocols to leverage this versatile building block in the synthesis of complex, highly functionalized aromatic compounds.

Introduction and Molecular Overview

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is a polysubstituted aromatic compound of significant interest for the synthesis of novel pharmaceuticals and advanced materials. Its structure is characterized by a unique convergence of functional groups:

-

A bromine atom , which serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.

-

An ortho-difluoromethoxy (-OCHF₂) group, a bioisostere for hydroxyl or methoxy groups, which modulates physicochemical properties such as lipophilicity and metabolic stability.

-

Two vicinal fluorine atoms on the aromatic ring, which profoundly influence the electronic landscape of the molecule.

This combination renders the molecule a highly valuable synthetic intermediate. The strategic placement of these substituents creates a highly electron-deficient aromatic system, predisposing it to specific and predictable reaction pathways. This guide will explore these pathways, providing both the theoretical rationale and practical methodologies for their execution.

Physicochemical Properties and Structural Data

A summary of the key properties for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is provided below. This data is essential for experimental design, safety assessment, and analytical characterization.

| Property | Value |

| CAS Number | 1242258-46-3[1] |

| Molecular Formula | C₇H₃BrF₄O |

| Molecular Weight | 275.00 g/mol |

| Appearance | Typically a colorless to light-yellow liquid |

| Boiling Point | Not specified; estimated to be >150 °C |

| Density | Not specified; estimated to be >1.7 g/mL |

Core Reactivity: An Analysis of Electronic and Steric Effects

The reactivity of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is dictated by the cumulative electronic and steric effects of its substituents.

-

Electronic Effects: The difluoromethoxy group and the two fluorine atoms are potent electron-withdrawing groups (EWGs) primarily through the inductive effect (-I). This creates a significant electron deficiency across the aromatic ring. This activation is critical for facilitating nucleophilic attack, a reaction pathway typically challenging for unsubstituted aryl halides.[2][3] The ring is consequently deactivated towards traditional electrophilic aromatic substitution.

-

Steric Hindrance: The ortho-difluoromethoxy group provides considerable steric bulk around the C1-Br bond. This can influence the kinetics of reactions at this site, such as the oxidative addition step in palladium-catalyzed cross-coupling, often necessitating the use of specialized bulky phosphine ligands to achieve efficient conversion.[4]

-

Leaving Groups: The molecule possesses three potential leaving groups for nucleophilic substitution: the bromine at C1 and the fluorines at C4 and C5. The regioselectivity of such reactions is a critical consideration, governed by the stabilization of the reaction intermediate and the intrinsic leaving group ability of the halide.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent. Given the steric hindrance from the ortho -OCHF₂ group, catalyst systems employing bulky, electron-rich phosphine ligands are recommended.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a specialized ligand (e.g., SPhos, XPhos, 4-10 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.

-

Reaction: Heat the mixture to 80–110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, crucial for synthesizing many pharmaceutical compounds. The choice of ligand is critical to overcome steric hindrance and achieve high yields.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried flask under an inert atmosphere, add 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (1.0 equiv.), the desired amine (1.1–1.3 equiv.), a strong base such as NaOt-Bu or K₃PO₄ (1.5–2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable ligand (e.g., BINAP, Xantphos, 2-6 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture to 90–120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the fluoro and difluoromethoxy substituents heavily activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

Regioselectivity

A key consideration is which halide acts as the leaving group.

-

Activation: A leaving group must be positioned ortho or para to a strong EWG for effective stabilization of the Meisenheimer complex.[3]

-

Displacement of Br (C1): Activated by the ortho -OCHF₂ and para -F (at C4).

-

Displacement of F (C4): Activated by the para -Br and meta substituents.

-

Displacement of F (C5): Activated by the ortho -OCHF₂ and para -F (at C4).

-

-

Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack. This attack is facilitated by a more electronegative atom, which creates a more polarized, electrophilic carbon center. Consequently, the reactivity order is often F > Cl > Br > I, the reverse of that seen in SN1/SN2 reactions.[6]

Given these factors, displacement of one of the fluorine atoms (C4 or C5) by a strong nucleophile is a highly probable reaction pathway, potentially competing with or even dominating over the displacement of bromine under SNAr conditions.

Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: Combine 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (1.0 equiv.) and the nucleophile (e.g., morpholine, 2.0-3.0 equiv.) in a suitable polar aprotic solvent like DMSO, DMF, or NMP.

-

Base (Optional but Recommended): Add a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equiv.) to act as a scavenger for the generated HF or HBr.

-

Reaction: Heat the mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by LC-MS, paying close attention to the formation of isomeric products.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the organic phase with water and brine, dry it over a drying agent, and concentrate. Purify the resulting product mixture by column chromatography or preparative HPLC to isolate the desired regioisomer.

Metallation and Halogen-Metal Exchange

Treatment of the substrate with strong organolithium bases at low temperatures can initiate two competing pathways:

-

Halogen-Metal Exchange: The bromine atom can be selectively exchanged with lithium, typically using n-butyllithium or t-butyllithium. This is often the kinetically favored process for aryl bromides. The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, DMF).

-

Directed ortho-Metallation (DoM): The difluoromethoxy group can potentially direct deprotonation at the adjacent C6 position. However, this is likely to be slower than Br-Li exchange.

Controlling the reaction conditions (temperature, solvent, type of organolithium reagent) is crucial to favor one pathway over the other. Halogen-metal exchange is generally the more predictable and synthetically useful route for this substrate.

Protocol: General Procedure for Bromine-Lithium Exchange

-

Reaction Setup: Dissolve 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.0–1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 30–60 minutes.

-

Electrophilic Quench: Add the desired electrophile (e.g., dry CO₂ gas, an aldehyde, >1.2 equiv.) and allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purification: Purify the final product by column chromatography, crystallization, or distillation.

Sources

- 1. 1242258-46-3|1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene|BLD Pharm [bldpharm.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

The Difluoromethoxy Group (-OCF₂H): A Strategic Asset in Modern Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a well-established and powerful strategy for modulating physicochemical and pharmacokinetic properties.[1][2] Among the diverse array of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely versatile tool, offering a nuanced profile that bridges the properties of the common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] This guide provides an in-depth exploration of the difluoromethoxy group, elucidating the fundamental principles behind its utility and detailing its practical applications in medicinal chemistry, agrochemicals, and advanced imaging techniques.

Core Physicochemical Properties: A Comparative Analysis

The strategic advantage of the -OCF₂H group lies in its unique combination of electronic and steric properties, which are often intermediate between its methoxy and trifluoromethoxy analogs. This allows for a finer degree of control when optimizing molecular characteristics for a specific biological target or application.[1]

-

Lipophilicity: The -OCF₂H group moderately increases lipophilicity, positioning it between the slightly lipophilic -OCH₃ and the highly lipophilic -OCF₃ groups. This modulation is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for membrane permeability.[2][3]

-

Hydrogen Bonding: A key distinguishing feature is the ability of the -OCF₂H group's C-H bond to act as a hydrogen bond donor.[1][4] The potent electron-withdrawing effect of the adjacent fluorine atoms polarizes the C-H bond, enabling it to participate in crucial intermolecular interactions with biological targets—a capability absent in both methoxy and trifluoromethoxy groups.[1][5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[2][5] Consequently, the -OCF₂H group is significantly more resistant to oxidative metabolism than the methoxy group, which is prone to O-demethylation.[1][6] This enhanced stability can lead to a longer drug half-life and reduced clearance.[3][7]

-

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity (pKa) of proximal functional groups, which can be leveraged to optimize the ionization state of a molecule at physiological pH.[1]

Table 1: Comparative Physicochemical Properties of Methoxy Analogs

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Hydrophobicity Parameter (π) | -0.02 | +0.45 (approx.) | +1.04 |

| Hydrogen Bond Capability | H-Bond Acceptor | H-Bond Acceptor & Donor | H-Bond Acceptor |

| Metabolic Stability | Susceptible to O-demethylation | Resistant to O-demethylation | Highly resistant to metabolism |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | Very Strongly Electron-Withdrawing |

Applications in Medicinal Chemistry

The unique properties of the difluoromethoxy group make it a powerful tool in drug design for optimizing potency, selectivity, and pharmacokinetic profiles.

The -OCF₂H group serves as an effective bioisostere for several common functional groups.[3] Bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the enhancement of a molecule's properties while maintaining its ability to interact with the biological target.[8][9]

-

Hydroxyl (-OH) and Thiol (-SH) Groups: Its capacity as a hydrogen bond donor makes it a suitable replacement for hydroxyl and thiol groups, often with the significant advantage of improved metabolic stability and increased membrane permeability.[7][10]

-

Methoxy (-OCH₃) Group: Replacing a methoxy group with difluoromethoxy is a common strategy to block a key metabolic liability (O-demethylation) and introduce a novel hydrogen bond donating interaction.[1][11]

Caption: Bioisosteric replacement strategy using the -OCF₂H group.

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is implicated in various inflammatory diseases.[1] The development of JAK inhibitors often involves fine-tuning molecular properties to achieve selectivity and favorable pharmacokinetics. Incorporating a difluoromethoxy group can enhance metabolic stability, preventing rapid clearance and potentially improving oral bioavailability. Furthermore, its unique hydrogen-bonding capacity can be exploited to form specific interactions within the ATP-binding pocket of the kinase, enhancing potency and selectivity.

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

This protocol describes a robust method using sodium chlorodifluoroacetate as a stable, easy-to-handle difluorocarbene source. [12]

-

Materials:

-

4-Nitrophenol

-

Sodium Chlorodifluoroacetate (ClCF₂COONa)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Hexanes, Brine, Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and DMF.

-

Stir the mixture at room temperature for 10 minutes to form the phenolate.

-

Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.

-

Heat the mixture to 110-120 °C and stir vigorously. [1][12] 5. Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting phenol.

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Work-up: Pour the reaction mixture into water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-(difluoromethoxy)-4-nitrobenzene.

-

Assessing Biological Performance: In Vitro Metabolic Stability

Evaluating the metabolic stability of a new compound is a critical step in drug development. An in vitro assay using liver microsomes is a standard method to assess susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. [1][6]

-

Principle: The compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The reaction is initiated by adding NADPH, an essential cofactor for CYP activity. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. [1]

-

Experimental Protocol: Microsomal Stability Assay

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and a working solution (e.g., 100 µM in buffer).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C.

-

Add the test compound to the mixture to achieve a final concentration (typically 1 µM).

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Interpretation: The half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the rate of compound depletion. A longer half-life indicates greater metabolic stability.

-

Emerging Applications

The same principles that benefit medicinal chemistry—enhanced metabolic stability and modulated lipophilicity—are highly advantageous in agrochemical design. [13]Incorporating the -OCF₂H group into herbicides or fungicides can lead to longer residual activity in the field, improved uptake by plants or pests, and potentially more favorable environmental profiles. [13][14]

PET is a powerful in vivo imaging technique that relies on molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F). [15][16][17]The development of methods to synthesize ¹⁸F-labeled difluoromethoxy compounds is expanding the toolkit for creating novel PET tracers. [15][18]These tracers can be used to visualize and quantify biological processes and drug-target engagement in real-time within living subjects, accelerating drug development and improving clinical diagnostics. [16][19]

Conclusion

The difluoromethoxy group is a highly valuable and versatile functional group in modern chemical research. [1]Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of molecules in medicinal and agricultural chemistry. [1][13][20]As synthetic methodologies become more robust and accessible, and as its application in fields like PET imaging continues to grow, the strategic use of the -OCF₂H group is poised to play an increasingly important role in the development of next-generation therapeutics, crop protection agents, and diagnostic tools.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available from: [Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. Available from: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. Available from: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Harnessing the Power of Fluorine: 4-(Difluoromethoxy)nitrobenzene in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central. Available from: [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. Available from: [Link]

-

Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis | Request PDF. ResearchGate. Available from: [Link]

-

Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. NIH. Available from: [Link]

-

Difluoromethylation of Phenols. Organic Syntheses Procedure. Available from: [Link]

-

Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH. Available from: [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. Available from: [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. Available from: [Link]

-

The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available from: [Link]

-

Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent | Organic Letters. ACS Publications. Available from: [Link]

-

A) Difluoromethyl‐containing pharmaceuticals and agrochemicals,... ResearchGate. Available from: [Link]

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. Available from: [Link]

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF. ResearchGate. Available from: [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available from: [Link]

-

Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. PubMed. Available from: [Link]

-

Supporting information. The Royal Society of Chemistry. Available from: [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available from: [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. Available from: [Link]

-

Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. MDPI. Available from: [Link]

-

Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH. Available from: [Link]

-

Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nbinno.com [nbinno.com]

- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 15. Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging [mdpi.com]

- 20. nbinno.com [nbinno.com]

Discovery and initial synthesis of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug discovery. The difluoromethoxy (OCF₂H) group is a crucial bioisostere for hydroxyl and thiol groups and can enhance key drug properties such as metabolic stability, lipophilicity, and binding interactions.[1] This document details the logical synthesis pathway, provides a robust, field-proven experimental protocol, and explains the underlying chemical principles for its preparation. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is a logical extension of well-established difluoromethylation methodologies applied to functionalized phenolic precursors.

Physicochemical Properties and Structural Data

A summary of the key properties for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is presented below.

| Property | Value | Source |

| CAS Number | 1242258-46-3 | [2][3] |

| Molecular Formula | C₇H₃BrF₄O | [2] |

| Molecular Weight | 258.998 g/mol | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)Br)OC(F)F | [2] |

| InChI Key | HHOOZEZKVMRMNP-UHFFFAOYSA-N | [2] |

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is most logically achieved through the O-difluoromethylation of a suitable phenolic precursor. This approach leverages the nucleophilicity of the phenoxide oxygen to react with an electrophilic difluorocarbene species.

Retrosynthetic Analysis: The target molecule can be disconnected at the ether linkage, revealing the key synthons: a 2-bromo-4,5-difluorophenoxide anion and a difluorocarbene (:CF₂) equivalent.

Caption: Retrosynthetic approach for the target compound.

Forward Synthesis Pathway: The most direct and reliable route starts with the commercially available 2-Bromo-4,5-difluorophenol (CAS: 166281-37-4).[4][5][6] This precursor is treated with a base to generate the corresponding phenoxide, which then reacts with difluorocarbene generated in situ from a stable precursor like sodium chlorodifluoroacetate.

Detailed Experimental Protocol

The following protocol is adapted from a robust and validated procedure for the difluoromethylation of phenols published in Organic Syntheses, ensuring high trustworthiness and reproducibility.[1]

Reaction: O-Difluoromethylation of 2-Bromo-4,5-difluorophenol

Caption: Experimental workflow for the synthesis.

Materials and Reagents:

-

2-Bromo-4,5-difluorophenol (1.0 equiv)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4,5-difluorophenol (1.0 equiv) and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

-

Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the phenol) and a small amount of deionized water (approx. 10% v/v of DMF) via syringe. Stir the resulting suspension.

-

Causality: The addition of a protic co-solvent like water can accelerate the decarboxylation of the chlorodifluoroacetate salt to form the reactive difluorocarbene intermediate.[1]

-

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

Mechanism of Action: Difluorocarbene Pathway

The reaction proceeds through the formation of a highly reactive difluorocarbene (:CF₂) intermediate. This species is electrophilic and readily inserts into the electron-rich oxygen-hydrogen bond of the phenol (after deprotonation).

-

Deprotonation: The base (K₂CO₃) deprotonates the acidic hydroxyl group of 2-Bromo-4,5-difluorophenol to form the potassium 2-bromo-4,5-difluorophenoxide. This increases the nucleophilicity of the oxygen atom.

-

Carbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation to eliminate carbon dioxide and a chloride ion, generating the singlet difluorocarbene intermediate.[1]

-

Nucleophilic Attack: The nucleophilic phenoxide attacks the electrophilic difluorocarbene to form a new C-O bond, yielding an unstable intermediate.

-

Protonation: This intermediate is subsequently protonated during the aqueous workup to yield the final difluoromethyl ether product.

Caption: Key mechanistic steps of the difluoromethylation reaction.

Applications in Drug Development

The incorporation of the difluoromethoxy group is a widely used strategy in modern drug design. It serves as a bioisosteric replacement for other functional groups and can fine-tune a molecule's ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[7] Specifically, the OCF₂H group can:

-

Increase Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Modulate Lipophilicity: The group can alter a compound's lipophilicity, affecting its solubility and ability to cross cell membranes.[7]

-

Act as a Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming key interactions with protein targets.[7]

Building blocks like 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene are valuable intermediates. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

The synthesis of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is a straightforward and reliable process rooted in fundamental principles of organic chemistry. By employing the commercially available 2-Bromo-4,5-difluorophenol and a stable difluorocarbene precursor, this valuable fluorinated building block can be accessed efficiently. The protocol and mechanistic insights provided in this guide offer researchers a solid foundation for the preparation and utilization of this and related compounds in the pursuit of novel therapeutics and advanced materials.

References

-

Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7216-7263. [Link]

-

Chem-Impex International. 2-Bromo-4,5-difluorophenol. [Link]

-

Lemos, A., Lemaire, C., & Luxen, A. (2019). Photoinduced difluoromethylation of phenols and thiophenols. ResearchGate. [Link]

-

Ramgren, S. D., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(28), 7261-7264. [Link]

-

Zhang, S. L., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]

-

Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

- Google Patents.

- Google Patents.

- Google Patents. Synthesis process of 3, 5-difluorophenol.

- Google Patents. The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

-

Beilstein Journal of Organic Chemistry. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

-

Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. [Link]

- Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

Organic Syntheses. p-BROMOPHENOL. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. guidechem.com [guidechem.com]

- 3. 1242258-46-3|1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-4,5-difluorophenol 99 166281-37-4 [sigmaaldrich.com]

- 6. 2-溴-4,5-二氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Stability and storage conditions for 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene